4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE
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Overview
Description
4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a quinoline core substituted with methyl and methylphenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE involves multiple steps, including the formation of the piperazine ring and the quinoline core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial synthesis of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and piperazine-containing molecules, such as:
Uniqueness
4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O2/c1-4-35-27-12-8-7-11-26(27)32-17-19-33(20-18-32)30(34)28-22(3)29(23-15-13-21(2)14-16-23)31-25-10-6-5-9-24(25)28/h5-16H,4,17-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPAWRFRDMFDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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